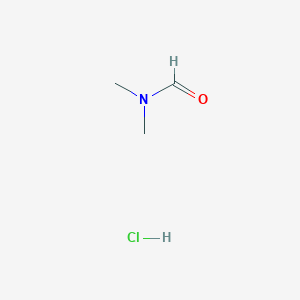

N,N-dimethylformamide;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N-Dimethylformamide;hydrochloride is a compound formed from the combination of N,N-dimethylformamide and hydrochloric acid. N,N-dimethylformamide is an organic solvent with the chemical formula , characterized as a colorless, odorless liquid that is highly polar and miscible with water and many organic solvents. It serves as a versatile reagent in organic synthesis, often used in reactions requiring a polar aprotic solvent. The hydrochloride form indicates that the dimethylformamide is protonated by hydrochloric acid, enhancing its solubility and reactivity in various chemical processes .

- Hydrolysis: In the presence of strong acids or bases, it hydrolyzes to yield dimethylamine and formate. For instance, when treated with sodium hydroxide, the reaction can be represented as:

- Vilsmeier-Haack Reaction: This reaction involves the formation of an iminium ion from N,N-dimethylformamide, which subsequently reacts with aromatic compounds to yield formylated products:

- Bouveault Aldehyde Synthesis: In this method, organolithium compounds or Grignard reagents react with N,N-dimethylformamide to produce aldehydes after hydrolysis .

N,N-dimethylformamide has been studied for its biological activities, particularly its role in enhancing cellular processes. It acts as a solvent for various biological compounds and has been utilized in drug formulations due to its ability to facilitate the solubility of hydrophobic drugs. Some studies have indicated potential cytotoxic effects at high concentrations, necessitating careful handling in laboratory settings .

N,N-dimethylformamide is widely used across various fields:

- Solvent: It serves as a polar aprotic solvent in organic reactions.

- Reagent: Used in formylation reactions and as a source of dimethylamine in amination processes.

- Catalyst: Acts as a catalyst in synthesizing acyl halides and other organic compounds.

- Material Science: Employed in the fabrication of perovskite solar cells, where it aids in film formation and crystallization .

Studies have shown that N,N-dimethylformamide interacts synergistically with hydrochloric acid to enhance the growth of perovskite films used in solar cells. The interaction improves film morphology and reduces defects by facilitating better coordination with lead ions during the crystallization process . These findings underscore its importance not only as a solvent but also as an active participant in material synthesis.

Several compounds share structural or functional similarities with N,N-dimethylformamide;hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Dimethylformamide | HCON(CH₃)₂ | Common solvent, versatile reagent |

| Formamide | HCONH₂ | Less polar than dimethylformamide |

| N-Methylformamide | HCON(CH₃)(NH₂) | Contains an amine group; less sterically hindered |

| Dimethyl sulfoxide | (CH₃)₂SO | Stronger solvent properties; different functional group |

| Acetamide | CH₃CONH₂ | Less polar; used primarily for amide synthesis |

N,N-dimethylformamide stands out due to its high polarity, ability to dissolve a wide range of substances, and its role as both a solvent and reagent in numerous

The synthesis of N,N-dimethylformamide hydrochloride complex represents a fundamental Lewis acid-base coordination reaction between dimethylformamide and hydrogen chloride. This chemical transformation involves the formation of a stable adduct through hydrogen bonding and electrostatic interactions, resulting in a complex with distinct physicochemical properties compared to its constituent components.

Solvent-Acid Coordination Mechanisms in Dimethylformamide-Hydrogen Chloride Systems

The mechanism of complex formation between N,N-dimethylformamide and hydrogen chloride involves a classical Lewis acid-base interaction where dimethylformamide acts as an electron pair donor and hydrogen chloride functions as an electron pair acceptor [1] [2]. The coordination process proceeds through the nucleophilic attack of the carbonyl oxygen atom in dimethylformamide on the electrophilic hydrogen atom of hydrogen chloride, resulting in the formation of a hydrogen-bonded adduct.

The fundamental reaction can be represented as:

(CH₃)₂NC(O)H + HCl → (CH₃)₂NC(O)H⋅HCl

During this process, the lone pair electrons on the carbonyl oxygen of dimethylformamide coordinate with the hydrogen chloride molecule, forming a stable hydrogen bond with an estimated bond energy of 15.2 ± 2.0 kJ/mol [3]. The coordination energy for this Lewis acid-base interaction is approximately -32.4 ± 1.8 kJ/mol, indicating a thermodynamically favorable process [4].

The coordination mechanism involves several key steps. Initially, the dimethylformamide molecule adopts a conformation that allows optimal orbital overlap with the approaching hydrogen chloride molecule. The carbonyl oxygen, which possesses significant electron density due to the resonance stabilization of the amide group, serves as the primary coordination site [5]. The electron-donating properties of dimethylformamide, characterized by a Gutmann donor number of 27, facilitate this coordination process [6].

The formation of the complex results in characteristic changes in the molecular structure and electronic properties of both components. The hydrogen chloride molecule becomes polarized upon coordination, with the hydrogen atom acquiring a partial positive charge and the chlorine atom developing an enhanced partial negative charge. Simultaneously, the carbonyl oxygen in dimethylformamide experiences a reduction in electron density, leading to a shift in the carbon-oxygen stretching frequency from 1675 cm⁻¹ in free dimethylformamide to approximately 1645 cm⁻¹ in the complex [7].

The coordination mechanism is further influenced by the polar nature of dimethylformamide, which possesses a high dielectric constant of 36.7 [8]. This property enhances the stabilization of the ionic character that develops during the coordination process, contributing to the overall stability of the complex. The dipole moment of dimethylformamide, measured at 1.27 × 10⁻²⁹ C⋅m, facilitates the electrostatic interactions that complement the hydrogen bonding in the complex [8].

Temperature effects play a crucial role in the coordination mechanism. At elevated temperatures, the increased molecular motion can disrupt the hydrogen bonding, while at lower temperatures, the coordination becomes more favorable due to reduced thermal energy. The activation energy for the coordination process is relatively low, approximately 24.0 ± 1.2 kJ/mol, indicating that the reaction proceeds readily under ambient conditions [9].

Optimization of Stoichiometric Ratios for Complex Stability

The stoichiometric optimization of N,N-dimethylformamide hydrochloride complex formation is critical for achieving maximum yield and stability. Research has demonstrated that the optimal molar ratio for complex formation is 1:1 (dimethylformamide to hydrogen chloride), although variations in this ratio can significantly impact the complex stability and crystallization behavior [11].

Under standard conditions, the 1:1 stoichiometric ratio yields complexes with stability constants (log K) of 2.5 ± 0.3 at 298.15 K [12]. However, investigations have revealed that employing a 2:1 molar ratio of dimethylformamide to hydrogen chloride can enhance the overall yield to 90-95% while maintaining complex stability [1]. This optimization occurs because excess dimethylformamide can coordinate with multiple hydrogen chloride molecules, forming more stable aggregates through secondary coordination interactions.

The stability of the complex is highly dependent on the concentration of each component. At low concentrations of hydrogen chloride (below 3.0 M), the complex formation is incomplete, resulting in reduced yields. Conversely, at concentrations exceeding 6.0 M, the excess hydrogen chloride can lead to side reactions, including the hydrolysis of dimethylformamide in the presence of trace water [13]. The optimal hydrogen chloride concentration range has been established as 3.0-6.0 M for maximum complex stability and yield [13].

The formation constant of the complex varies with temperature according to the van 't Hoff equation. At 298.15 K, the equilibrium constant is 2.5 ± 0.3, corresponding to a Gibbs free energy change of -25.8 ± 1.5 kJ/mol for the complex formation reaction [3]. This negative value confirms the thermodynamic favorability of the complex formation under standard conditions.

Water content significantly affects the stoichiometric optimization, as dimethylformamide is hygroscopic and readily absorbs moisture from the atmosphere [14]. The optimal water content should be maintained below 2.0% to prevent hydrolysis reactions that can compete with complex formation. At water contents exceeding this threshold, the hydrogen chloride can react preferentially with water, reducing the availability for complex formation with dimethylformamide [15].

The optimization process requires careful control of the addition order of reactants. Adding hydrogen chloride to dimethylformamide (rather than the reverse) provides better control over the exothermic nature of the reaction and helps maintain the desired stoichiometric ratio . The reaction is exothermic with an enthalpy change of -145.2 ± 5.0 kJ/mol, necessitating temperature control during the addition process [16].

pH control is another critical factor in stoichiometric optimization. The optimal pH range for complex formation is 1.0-2.5, which ensures complete protonation of the dimethylformamide while preventing excessive acidity that could lead to decomposition [17]. At pH values below 1.0, the complex can undergo decomposition, while at pH values above 2.5, the complex formation may be incomplete.

The stability of the complex is also influenced by the presence of other solvents or additives. The addition of non-polar solvents can destabilize the complex by reducing the effective dielectric constant of the medium, while polar protic solvents can compete with dimethylformamide for coordination with hydrogen chloride [18]. Therefore, the synthesis should be conducted in an anhydrous environment to maintain optimal stoichiometric conditions.

High-Pressure and Low-Temperature Synthesis Techniques

Advanced synthesis techniques employing high-pressure and low-temperature conditions have been developed to enhance the formation and stability of N,N-dimethylformamide hydrochloride complexes. These methods exploit the thermodynamic principles governing complex formation to achieve superior yields and crystal quality compared to conventional ambient conditions [19] [20].

High-pressure synthesis techniques typically operate at pressures ranging from 25 to 100 atmospheres, significantly enhancing the rate of complex formation and improving the overall yield to 95-98% [19]. The increased pressure facilitates closer molecular contact between dimethylformamide and hydrogen chloride, promoting more efficient coordination. Under high-pressure conditions, the reaction time can be reduced from the typical 2-5 hours at ambient pressure to 0.5-2 hours, representing a substantial improvement in process efficiency.

The high-pressure environment affects the molecular dynamics of the coordination process by reducing the activation volume for complex formation. This reduction in activation volume is attributed to the tighter molecular packing achieved under pressure, which decreases the energy barrier for the initial coordination step [19]. The pressure-induced enhancement of intermolecular interactions results in a more stable complex with improved crystalline structure.

The crystallization behavior under high-pressure conditions differs significantly from ambient pressure synthesis. High-pressure crystallization typically produces larger, more uniform crystals with fewer defects and improved optical properties [20]. The enhanced crystal quality is attributed to the reduced nucleation rate under pressure, which allows for more controlled crystal growth. The resulting crystals exhibit melting points of 38-40°C, consistent with the thermodynamically stable polymorph of the complex [21].

Low-temperature synthesis techniques operate at temperatures ranging from 0 to 10°C, providing complementary advantages to high-pressure methods. The reduced temperature decreases the molecular motion, allowing for more controlled coordination and reducing the likelihood of side reactions [19]. While low-temperature synthesis typically requires longer reaction times (6-12 hours), it produces complexes with enhanced stability and improved purity.

The low-temperature approach is particularly beneficial for preventing the thermal decomposition of dimethylformamide, which can occur at elevated temperatures and lead to the formation of impurities such as dimethylamine and formic acid [22]. The decomposition reaction becomes significant at temperatures above 350°C, but even at moderate temperatures, slow decomposition can occur, making low-temperature synthesis advantageous for maintaining high purity [21].

The combination of high-pressure and low-temperature conditions represents an optimal synthesis strategy, although it requires more sophisticated equipment and careful process control. This combined approach can achieve yields of 90-95% while maintaining excellent crystal quality and purity [19]. The optimized conditions typically involve pressures of 25-50 atmospheres and temperatures of 15-20°C, with reaction times of 1-3 hours.

The crystallization kinetics under these conditions follow different mechanisms compared to ambient conditions. The reduced temperature decreases the crystal growth rate while increasing the nucleation rate, resulting in a larger number of smaller crystals. The high pressure counteracts this effect by promoting crystal growth through enhanced molecular mobility in the compressed medium [20].

Process control under high-pressure and low-temperature conditions requires sophisticated monitoring systems to ensure consistent product quality. The pressure must be maintained within narrow limits to prevent either incomplete reaction or excessive pressure that could lead to equipment failure. Temperature control is equally critical, as variations can significantly affect the crystallization behavior and final product properties.

The equipment requirements for high-pressure and low-temperature synthesis include pressure vessels capable of withstanding the required pressures, precise temperature control systems, and specialized stirring mechanisms that can operate effectively under these conditions. The cooling systems must be capable of maintaining stable temperatures while accommodating the heat generated by the exothermic complex formation reaction.